REACTION_CXSMILES
|
C(OC([O:6][C:7]1[C:11](=[O:12])[O:10][CH:9]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[C:8]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=O)C.C(=O)([O-])[O-].[K+].[K+].Cl>CO>[OH:6][C:7]1[C:11](=[O:12])[O:10][CH:9]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[C:8]=1[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|
|
Name
|
3-(4-Ethoxycarbonyloxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)OC1=C(C(OC1=O)CCC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ice water
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Type
|
CUSTOM
|
Details
|
The remaining oil was purified by preparative silice gel thin layer chromatography (developer: 5% methanol-chloroform)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from chloroform
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(OC1=O)CCC(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 mg | |
YIELD: CALCULATEDPERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |